Cas no 80998-07-8 (Sapintoxin D)
Sapintoxin D structure
Product Name:Sapintoxin D
Numéro CAS:80998-07-8
Le MF:C30H37NO8
Mégawatts:539.616689443588
CID:725157
PubChem ID:114977
Update Time:2025-06-21
Sapintoxin D Propriétés chimiques et physiques
Nom et identifiant
-
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7...
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydr
- Benzoic acid,2-(methylamino)-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-
- PHORBOL 12-N-METHYLANTHRANILATE
- Sapintoxin D
- dro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1h-cyclopropa(
- 5,9,11-Trihydroxyprosta-6E,14Z-dien-1-Oic acid
- CHEBI:72442
- (1ar,1bs,4ar,7as,7bs,8r,9r,9as)-9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- Phorbol 12-(2-methylamino)benzoic acid 13-acetic acid
- Benzoic acid, 2-(methylamino)-, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1a-alpha,1b-beta,4a-beta,7a-alpha,7b-alpha,8-alpha,9-beta,9a-alpha))-
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CCRIS 7233
- phorbol 12-(2-methylamino)benzoate 13-acetate
- 5,9,11-trihydroxyprosta-6E,14Z-dien-1-oate
- Q27139925
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester
- DTXSID301001692
- 9a-(acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-(methylamino)benzoate
- CHEMBL3586011
- 80998-07-8
- [(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate
- Benzoic acid, 2-(methylamino)-, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa(3,4)benzo(1,2-e)azulen-9-yl 2-(methylamino)benzoate
- ((1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo(8.5.0.02,6.011,13)pentadeca-3,8-dienyl) 2-(methylamino)benzoate
-
- Piscine à noyau: 1S/C30H37NO8/c1-15-11-22-28(36,24(15)34)13-18(14-32)12-20-23-27(4,5)30(23,39-17(3)33)25(16(2)29(20,22)37)38-26(35)19-9-7-8-10-21(19)31-6/h7-12,16,20,22-23,25,31-32,36-37H,13-14H2,1-6H3/t16-,20+,22-,23-,25-,28-,29-,30-/m1/s1
- La clé Inchi: UPAIGGMQTARRMN-CSSCWBSHSA-N
- Sourire: O(C(C)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1C2(C)C)O)=O)O)OC(C1C=CC=CC=1NC)=O
Propriétés calculées
- Qualité précise: 539.25200
- Masse isotopique unique: 539.252
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 2
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 3
- Complexité: 418
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 6
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 3
- Le xlogp3: 4.3
- Surface topologique des pôles: 142Ų
Propriétés expérimentales
- Couleur / forme: Impossible à utiliser
- Dense: 1.35
- Point d'ébullition: 695.8°C at 760 mmHg
- Point d'éclair: 374.6°C
- Indice de réfraction: 1.626
- Le PSA: 142.39000
- Le LogP: 2.48030
- Solubilité: Soluble dans le méthanol, le diméthylsulfoxyde ou le chloroforme
Sapintoxin D Informations de sécurité
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: 22-26-36/37/39
-
Identification des marchandises dangereuses:
Sapintoxin D PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | S117003-1mg |
Sapintoxin D |
80998-07-8 | 1mg |
$276.00 | 2023-05-17 | ||
| TRC | S117003-2.5mg |
Sapintoxin D |
80998-07-8 | 2.5mg |
$586.00 | 2023-05-17 | ||
| TRC | S117003-5mg |
Sapintoxin D |
80998-07-8 | 5mg |
$1068.00 | 2023-05-17 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-203254-1mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1346.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254-1 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 1mg |
¥451.00 | 2023-07-10 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-203254A-5 mg |
Sapintoxin D, |
80998-07-8 | ≥98% | 5mg |
¥1,346.00 | 2023-07-10 | |
| A2B Chem LLC | AC55794-1mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 1mg |
$716.00 | 2024-04-19 | ||
| A2B Chem LLC | AC55794-2.5mg |
4-[(3s,3ar,5ar,6s,9as,9br)-3-hydroxy-3a,6-dimethyldodecahydro-1h-cyclopenta[a]naphthalen-6-yl]butan-2-one |
80998-07-8 | 2.5mg |
$1184.00 | 2024-04-19 |
Sapintoxin D Littérature connexe
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Fournisseurs recommandés
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Shandong Feiyang Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
SHOCHEM(SHANGHAI) CO.,lTD
Membre gold
Fournisseur de Chine
Lot